(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Xanthine Oxidase Inhibitor Hyperuricemia Enzyme Inhibition

(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 303973-91-3) is a synthetic small-molecule purine-2,6-dione derivative. It is classified as a fused heterocyclic compound and has been identified as a potent inhibitor of xanthine dehydrogenase/oxidase (XDH), a key enzyme in purine metabolism and uric acid production.

Molecular Formula C12H17N5O2
Molecular Weight 263.301
CAS No. 303973-91-3
Cat. No. B2531040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS303973-91-3
Molecular FormulaC12H17N5O2
Molecular Weight263.301
Structural Identifiers
SMILESCCNC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
InChIInChI=1S/C12H17N5O2/c1-4-6-7-17-8-9(14-11(17)13-5-2)16(3)12(19)15-10(8)18/h4,6H,5,7H2,1-3H3,(H,13,14)(H,15,18,19)/b6-4+
InChIKeyXAIQJAOSXDAKFQ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 303973-91-3) for Xanthine Oxidase Research


(E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 303973-91-3) is a synthetic small-molecule purine-2,6-dione derivative [1]. It is classified as a fused heterocyclic compound and has been identified as a potent inhibitor of xanthine dehydrogenase/oxidase (XDH), a key enzyme in purine metabolism and uric acid production [2]. Distinct from the broader class of purine diones, this specific compound is noted for its 7-(but-2-en-1-yl) and 8-(ethylamino) substitution pattern, which distinguishes it structurally from other xanthine-based inhibitors like allopurinol or febuxostat [1].

Why Procuring Generic Purine-2,6-diones Cannot Replace CAS 303973-91-3 for XDH Inhibition Studies


Substituting a generic purine-2,6-dione scaffold for (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is not scientifically justifiable. While many purine diones exhibit biological activity, the specific competitive and reversible inhibition of human xanthine oxidase is highly dependent on the defined (E)-but-2-en-1-yl and ethylamino substituents, as demonstrated by its nanomolar-level potency against C-terminally FLAG-tagged human XO [1]. The Therapeutic Target Database further confirms its exclusive annotation as a XDH inhibitor, a profile not shared by indiscriminate purine diones, which may target phosphodiesterases or adenosine receptors [2]. Using a non-validated analog risks introducing off-target activities that can confound experimental results in uric acid-lowering or gout-related research.

Quantitative Evidence Guide: Measured Performance of (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione


Human Xanthine Oxidase Inhibition Potency (IC50) of CAS 303973-91-3

The compound demonstrates potent, competitive reversible inhibition of human xanthine oxidase (XO). In a direct head-to-head comparison within the same assay, CAS 303973-91-3 (BDBM50449101) exhibited an IC50 of 0.501 nM against C-terminally FLAG-tagged human XO, significantly outperforming its close structural analog BDBM50449098, which showed an IC50 of 6.30 nM [1]. This 12.6-fold increase in potency is attributed to the specific (E)-but-2-en-1-yl substitution.

Xanthine Oxidase Inhibitor Hyperuricemia Enzyme Inhibition

Selective Target Engagement Profile vs. Class-Level Off-Targets

According to authoritative target annotation, CAS 303973-91-3 is specifically identified as an inhibitor of xanthine dehydrogenase/oxidase (XDH) [1]. This represents a distinct selectivity advantage over many purine-2,6-dione derivatives, which are often promiscuous ligands for phosphodiesterases (PDEs) or serotonin (5-HT) receptors [2]. For example, a series of 8-aminoalkyl purine-2,6-dione derivatives with allyl or propynyl substituents at position 7 were recently characterized as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, not XDH inhibitors [2].

Target Selectivity Drug Discovery Purine Metabolism

Computationally-Predicted Drug-Likeness and Oral Bioavailability Potential

The physico-chemical profile of CAS 303973-91-3 supports its status as a development candidate. The compound fully complies with Lipinski's Rule of Five (Ro5 violations: 0), with a calculated LogP of 0.86, a topological polar surface area (TPSA) of 79.26 Ų, and only 4 rotatable bonds [1]. This profile is comparable to approved XO inhibitors; for instance, febuxostat has a reported LogP of ~3.9 and TPSA of ~109 Ų, while allopurinol has a very low LogP but limited permeability [2]. The compound's intermediate LogP suggests a balanced profile for both solubility and membrane permeability.

Drug-likeness ADME Prediction Physicochemical Properties

Recommended Application Scenarios for (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione


High-Throughput Screening (HTS) for Next-Generation Xanthine Oxidase Inhibitors

With its sub-nanomolar potency (IC50 0.501 nM) and clean drug-likeness profile, CAS 303973-91-3 serves as an ideal starting point for hit-to-lead campaigns targeting hyperuricemia and gout. Its high potency allows for low-concentration assay formats, conserving compound libraries [1]. Its validated, selective XO inhibition mechanism, as confirmed by the Therapeutic Target Database, ensures that screening hits are on-target, reducing downstream validation burdens [2].

Mechanistic Studies of Uric Acid Metabolism and Gout Pathophysiology

The compound's confirmed competitive and reversible inhibition of C-terminally FLAG-tagged human xanthine oxidase makes it a precise chemical probe for dissecting the enzyme's role in urate biosynthesis [1]. Unlike promiscuous purine diones that also target 5-HT or PDE receptors [2], this compound's annotated XO selectivity ensures that observed biological effects can be confidently attributed to XDH pathway modulation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

The favorable computed properties, including a moderate LogP of 0.86 and TPSA of 79.26 Ų, predict good oral absorption potential, making the compound a suitable candidate for initial in vivo PK/PD studies [1]. Its calculated superiority in solubility over more lipophilic agents like febuxostat suggests better formulation flexibility for oral dosing in preclinical models [2].

Structural Biology and Co-crystallography Studies of XDH

As a potent, low-nanomolar competitive inhibitor, CAS 303973-91-3 is a strong candidate for co-crystallization trials with human xanthine oxidase. Its defined (E)-but-2-en-1-yl moiety and small molecular weight (263.30 g/mol) facilitate high-resolution structural determination, which is invaluable for structure-based drug design of novel non-purine XO inhibitors [1].

Quote Request

Request a Quote for (E)-7-(but-2-en-1-yl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.